molecular formula C8H14O2 B1585075 Acrylic acid isoamyl ester CAS No. 4245-35-6

Acrylic acid isoamyl ester

Cat. No. B1585075
Key on ui cas rn: 4245-35-6
M. Wt: 142.2 g/mol
InChI Key: ZVYGIPWYVVJFRW-UHFFFAOYSA-N
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Patent
US05019583

Procedure details

To a stirred solution of 3-methyl butanol (2.0 g, 22.6 mmol) and acryloyl chloride (2.05 g, 22.6 mmol) in dichloromethane (5 ml) at 0° C. is added dropwise triethylamine (3.2 ml, 22.7 mmol). The solution is stirred for 30 minutes at room temperature and then concentrated to a residue. The residue is washed with hexanes (2×10 ml) and the resultant combined organics are concentrated and filtered through a plug of silica to give 3.0 g of 3-methylbutyl acrylate as an oil, 93% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].[C:7](Cl)(=[O:10])[CH:8]=[CH2:9].C(N(CC)CC)C>ClCCl>[C:7]([O:5][CH2:4][CH2:3][CH:2]([CH3:6])[CH3:1])(=[O:10])[CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(CCO)C
Name
Quantity
2.05 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue
WASH
Type
WASH
Details
The residue is washed with hexanes (2×10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the resultant combined organics are concentrated
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)OCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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